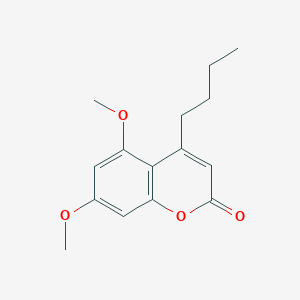

4-butyl-5,7-dimethoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-butyl-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-5-6-10-7-14(16)19-13-9-11(17-2)8-12(18-3)15(10)13/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXZNQLTRGDEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5,7-dimethoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 5,7-dimethoxy-4-hydroxycoumarin with butyl bromide under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5,7-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in several therapeutic areas:

- Anticancer Activity : Research indicates that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that 4-butyl-5,7-dimethoxy-2H-chromen-2-one can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and induction of oxidative stress .

- Antimicrobial Properties : This compound has been investigated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Its structural features contribute to its ability to disrupt microbial cell membranes .

Antioxidant Properties

The antioxidant activity of this compound has been well-documented. It scavenges free radicals and chelates metal ions, making it a candidate for studies related to oxidative stress and cellular protection .

Anti-inflammatory Effects

Research has shown that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .

Cosmetic Industry

Due to its pleasant aroma, this compound is utilized in the formulation of perfumes and cosmetics. Its stability and low toxicity make it an attractive ingredient for these products .

Food Industry

The compound is also employed as a flavoring agent in food products. Its natural origin and safety profile align with consumer preferences for natural additives in food formulations .

Case Studies

- Anticancer Research : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial properties .

- Inflammation Models : Animal studies have illustrated that administration of this compound reduced inflammation markers significantly compared to control groups, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-butyl-5,7-dimethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects could be related to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structure-Activity Relationships (SAR)

- Alkyl Chain Length: Longer chains (e.g., butyl vs.

- Substituent Position : 5,7-Dimethoxy derivatives show distinct electronic effects compared to 6,7-isomers, altering reactivity and target affinity .

- Functional Groups : Hydroxy groups (e.g., 5-hydroxy) introduce hydrogen-bonding capacity, critical for enzyme inhibition .

Q & A

Q. Resolution Strategies :

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models.

- QSAR Modeling : Quantify substituent contributions (e.g., Hammett σ values for methoxy groups) to predict activity trends .

What advanced spectroscopic techniques validate the electronic properties of this compound?

Advanced Research Question

- TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) to assign π→π* transitions. Compare with experimental λmax (typically 280–320 nm for coumarins) .

- NMR Crystallography : Combine solid-state ¹³C CP/MAS NMR with SCXRD to resolve tautomerism (e.g., lactone vs. open-chain forms) .

How can regioselective functionalization of the coumarin core be achieved for derivative synthesis?

Advanced Research Question

- Electrophilic Aromatic Substitution : Direct bromination (NBS in CCl₄) at the 3-position, guided by methoxy groups’ ortho/para-directing effects .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the 4-position. The butyl group’s steric bulk minimizes competing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.